molecular formula C11H11N3O5S B11778122 N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide CAS No. 184644-22-2

N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide

Cat. No.: B11778122
CAS No.: 184644-22-2
M. Wt: 297.29 g/mol
InChI Key: UFDPLUYEUOHMIW-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide (hereafter referred to as Compound 13) is a sulfonamide derivative synthesized via the reaction of 5-amino-3,4-dimethylisoxazole with p-nitrobenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine and dimethylaminopyridine. The reaction yields 41% of the product after purification by silica gel chromatography .

Properties

CAS No.

184644-22-2

Molecular Formula

C11H11N3O5S

Molecular Weight

297.29 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C11H11N3O5S/c1-7-8(2)12-19-11(7)13-20(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,13H,1-2H3

InChI Key

UFDPLUYEUOHMIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethylisoxazole with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The nitro group can also undergo bioreduction to form reactive intermediates that can damage bacterial DNA .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • The urea-linked derivatives (15f–i) exhibit varied Rf values and mass spectral data, reflecting differences in polarity and molecular weight due to substituents like fluorine, trifluoromethyl, and methoxy groups .
  • The quinazoline hybrid (Compound 6) shows a higher synthesis yield (77%) compared to Compound 13, suggesting better reaction efficiency with bulkier aromatic groups .

Pharmacological Profiles

Table 2: Pharmacological Comparison of Analogues
Compound ID Biological Target/Activity Mechanism/Key Findings Reference
15f–i P2Y1 receptor antagonists Inhibit [125I]MRS2500 binding; reduce inositol phosphate formation and calcium mobilization in 1321N1 cells .
Quinazoline hybrid (6) Anticancer evaluation Structural data reported; specific activity not detailed .
Compound 32 GPR55 receptor antagonist Confirmed via HPLC-MS and HRMS; no explicit activity data .
Antiviral HDF HSV-1 replication inhibitor Blocks viral DNA synthesis at late infection stage; SI = 11.54 .

Key Observations :

  • The antiviral compound (HDF) exhibits a moderate selectivity index (SI = 11.54), indicating specificity in inhibiting HSV-1 replication without significant host cytotoxicity .

Structural and Crystallographic Insights

  • Crystal Structure Analogue: 4-((4,4-Dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide (–7) was characterized via X-ray diffraction, revealing hydrogen-bonded dimers and π-π stacking.

Biological Activity

N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C₁₃H₁₅N₃O₄S
  • Molecular Weight : 305.34 g/mol
  • IUPAC Name : this compound

This compound exhibits a sulfonamide functional group, which is known for its antibacterial properties, as well as an isoxazole ring that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3,4-dimethylisoxazole. The general synthetic route can be summarized as follows:

  • Preparation of 3,4-Dimethylisoxazole : This can be synthesized through the reaction of 2-methylacetylacetonitrile with hydroxylamine, followed by acidic hydrolysis.
  • Formation of the Sulfonamide : The 3,4-dimethylisoxazole is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base to yield the final product.

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential as an antibacterial agent and a selective endothelin receptor antagonist.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-negative bacteria. Its mechanism of action is believed to involve inhibition of bacterial folate synthesis pathways, similar to other sulfonamides. A study reported an IC50 value indicating effective inhibition of bacterial growth at concentrations as low as 600 nM against specific bacterial strains .

Endothelin Receptor Antagonism

This compound has also been identified as a selective antagonist for endothelin receptors, particularly ET_A and ET_B. The reported IC50 values are 600 nM for ET_A and 2200 nM for ET_B receptors . This antagonism suggests potential applications in treating conditions related to endothelin overactivity, such as pulmonary hypertension and heart failure.

Case Studies and Research Findings

Several studies have documented the pharmacological effects and therapeutic potential of this compound:

  • Study on Antibacterial Efficacy :
    • Researchers evaluated the compound's effectiveness against various bacterial strains in vitro. Results demonstrated a broad spectrum of activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
  • Endothelin Receptor Studies :
    • In vivo studies assessed the impact of this compound on blood pressure regulation in animal models. The results indicated a significant reduction in blood pressure in hypertensive models treated with this compound .

Safety Profile

While this compound shows promising biological activity, it is essential to consider its safety profile. Reports indicate mild toxicity upon ingestion and potential teratogenic effects observed in animal studies . Further research is necessary to fully understand its safety and long-term effects.

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